Molecular Weight Differentiation: Gln-Ala-Ala-Asp vs. Asn-Ala-Ala-Asp — A 14.03 Da Mass Shift with Chromatographic and Mass Spectrometric Consequences
The replacement of glutamine (Gln) with asparagine (Asn) at the N-terminus eliminates one methylene (–CH₂–) group from the side chain, resulting in a molecular weight decrease of 14.03 Da when comparing Gln-Ala-Ala-Asp (403.39 g/mol, C₁₅H₂₅N₅O₈) with Asn-Ala-Ala-Asp (389.36 g/mol, C₁₄H₂₃N₅O₈) [1]. This mass difference is analytically significant: it exceeds the typical mass accuracy threshold of modern LC-MS instruments (±5 ppm, corresponding to approximately ±0.002 Da at m/z 400), meaning the two peptides are unambiguously resolvable by high-resolution mass spectrometry. The difference of one carbon atom also alters the hydrogen bond donor/acceptor profile; Gln provides one additional methylene unit that modestly increases lipophilicity (predicted XLogP3 for the Asn analog is -5.8 [1], while the Gln-containing compound is expected to be marginally less hydrophilic, though experimentally validated LogP data are not currently published for the target compound).
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | 403.39 g/mol; C₁₅H₂₅N₅O₈; 8 H-bond donors (estimated); sequence Gln-Ala-Ala-Asp |
| Comparator Or Baseline | Asn-Ala-Ala-Asp (CAS 647008-41-1): 389.36 g/mol; C₁₄H₂₃N₅O₈; 7 H-bond donors; XLogP3 = -5.8 (PubChem computed) |
| Quantified Difference | ΔMW = +14.03 Da (+3.6%); ΔC = +1 carbon; side chain contains amide (Gln) vs. amide (Asn) — one methylene unit difference |
| Conditions | Comparison based on PubChem-computed molecular descriptors and elemental formulas; no co-injected experimental comparison published for these two compounds |
Why This Matters
For researchers procuring a tetrapeptide reference standard for LC-MS method development, the 14 Da mass difference between QAAD and NAAD is sufficient to cause distinct retention time shifts and unique precursor ion masses, making compound identity verification unambiguous and reducing risk of misidentification in multi-peptide analytical workflows.
- [1] PubChem. L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid. CID 71379109. Molecular Weight: 389.36 g/mol. Molecular Formula: C14H23N5O8. XLogP3: -5.8. H-Bond Donor Count: 7. Accessed May 2026. View Source
